4-(4-Acetylpiperazin-2-yl)benzoic acid - 1316221-78-9

4-(4-Acetylpiperazin-2-yl)benzoic acid

Catalog Number: EVT-1688842
CAS Number: 1316221-78-9
Molecular Formula: C13H16N2O3
Molecular Weight: 248.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester

Compound Description: (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester (Compound 5 in the paper) is a pharmacologically significant molecule investigated for its potential use in further chemical transformations. The compound exhibits potential antibacterial properties, specifically targeting DNA gyrase and Dihydroorotase from E. coli, and tyrosyl-tRNA synthetase and DNA gyrase from Staphylococcus aureus [].

Reference: [] Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester

4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023)

Compound Description: LNP023 (Compound 41 in the paper), a potent and orally bioavailable factor B inhibitor, is currently undergoing clinical evaluation for various complement-mediated diseases [].

Reference: [] Discovery of 4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases.

4-[4-Oxo-(4H)-quinazolin-3-yl]-benzoic acid (PK-66)

Compound Description: PK-66 displays a notable analgesic effect in models of both somatic and neuropathic pain syndromes. This compound interacts with adrenergic (specifically alpha-2 adrenergic receptors), dopaminergic, and GABAergic systems, all of which play roles in pain modulation [].

Reference: [] EXPERIMENTAL STUDY OF PAIN-RELIEVING MECHANISMS OF 4-[4-OXO-(4H)-QUINAZOLIN-3-YL]-BENZOIC ACID (PK-66 COMPOUND).

4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid

Compound Description: This compound served as a scaffold for creating a series of 27 coumarin-pyrazole-hydrazone hybrids []. These derivatives demonstrated potent growth inhibition against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.

Reference: [] Synthesis of Hydrazone Derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid as Potent Growth Inhibitors of Antibiotic-resistant Staphylococcus aureus and Acinetobacter baumannii

4-(1H-triazol-1-yl)benzoic Acid Hybrids

Compound Description: A series of fourteen 4-(1H-triazol-1-yl)benzoic acid hybrids were synthesized and found to exhibit antioxidant properties in various assays, including DPPH, reducing power capability, FRAP, and ABTS radical scavenging assays [].

Reference: [] Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study

4-(3-(tert-Butylamino)imidazo[1,2-α]pyridine-2-yl)benzoic Acid

Compound Description: This compound, a bicyclic N-fused aminoimidazole derivative (BNFA-D), shows potent anticancer activity against breast and kidney cancer cells with minimal toxicity to their normal counterparts [].

Reference: [] Induction of apoptosis by 4-(3-(tert-butylamino)imidazo[1,2-α]pyridine-2-yl) benzoic acid in breast cancer cells via upregulation of PTEN.

Properties

CAS Number

1316221-78-9

Product Name

4-(4-Acetylpiperazin-2-yl)benzoic acid

IUPAC Name

4-(4-acetylpiperazin-2-yl)benzoic acid

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

InChI

InChI=1S/C13H16N2O3/c1-9(16)15-7-6-14-12(8-15)10-2-4-11(5-3-10)13(17)18/h2-5,12,14H,6-8H2,1H3,(H,17,18)

InChI Key

NSWMKBLZTBHUCS-UHFFFAOYSA-N

SMILES

CC(=O)N1CCNC(C1)C2=CC=C(C=C2)C(=O)O

Canonical SMILES

CC(=O)N1CCNC(C1)C2=CC=C(C=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.